4-fluoro-N-(1-phenylpentyl)benzamide
Description
4-Fluoro-N-(1-phenylpentyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the para position and a 1-phenylpentyl group attached to the amide nitrogen. For instance, derivatives like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide exhibit anti-inflammatory, anticancer, and antidiabetic activities . The fluorine atom enhances metabolic stability and bioavailability, while the N-alkyl/aryl substituents influence solubility, binding affinity, and crystallinity .
Properties
Molecular Formula |
C18H20FNO |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-fluoro-N-(1-phenylpentyl)benzamide |
InChI |
InChI=1S/C18H20FNO/c1-2-3-9-17(14-7-5-4-6-8-14)20-18(21)15-10-12-16(19)13-11-15/h4-8,10-13,17H,2-3,9H2,1H3,(H,20,21) |
InChI Key |
MVZVTUURBAVKJA-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Fluorinated benzamides are synthesized via diverse routes, including silylation (e.g., BSA-mediated reactions) , thiocarbamoylation , and condensation with anhydrides .
- Yield Variability : Yields range from 67% for potassium salts to >99% purity for CNS4 , reflecting differences in reaction conditions and purification methods.
- Substituent Impact : Bulky groups like naphthalen-1-yl or indazolylmethyl enhance steric effects, influencing crystallinity and biological activity.
A. Pharmacological Activity
- Anticancer/Anti-inflammatory : 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide demonstrates activity due to its isoindoline moiety, which disrupts cancer cell proliferation .
B. Material Science
- Polymer Synthesis : K7 acts as a catalyst in the ring-opening polymerization of lactide, producing high-molecular-weight polymers .
- Crystallinity : The 1-phenylpentyl group in the target compound likely enhances crystallinity, similar to N-(naphthalen-1-yl) derivatives, which form stable salts for material applications .
Structural and Analytical Data
Insights :
- Crystal Packing : Hydrogen bonding (N–H···O, O–H···O) in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide stabilizes its 3D framework, critical for solid-state properties .
- Spectroscopic Confirmation : $ ^{19}F $ NMR is routinely used to verify fluorinated benzamide structures .
Challenges and Opportunities
- Synthetic Challenges : Steric hindrance from groups like 1-phenylpentyl may reduce reaction yields, necessitating optimized conditions (e.g., high-temperature silylation ).
- Therapeutic Potential: Fluorinated benzamides with heterocyclic substituents (e.g., indole, piperidine) show promise in CNS disorders but require further ADME studies .
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